3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

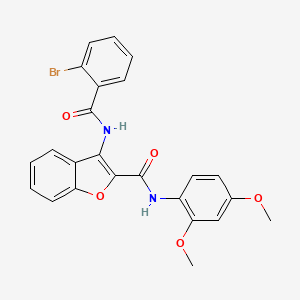

3-(2-Bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a 2-bromobenzamido group at the 3-position and an N-(2,4-dimethoxyphenyl)carboxamide moiety at the 2-position.

Properties

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXVUCYJDKCHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-bromobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic molecule belonging to the class of benzofuran derivatives. This compound exhibits a complex structure characterized by a benzofuran core, which is known for its diverse biological activities. The focus of this article is to explore the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is CHBrNO, with a molecular weight of approximately 426.26 g/mol. The presence of bromine and methoxy groups in its structure is believed to enhance its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Benzofuran Core | Fused benzene and furan rings |

| Bromobenzamide Group | Enhances reactivity and potential biological activity |

| Dimethoxyphenyl Group | Contributes to lipophilicity and receptor binding |

Anticancer Properties

Recent studies have indicated that This compound exhibits significant anticancer activity. Research has shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, colon, and lung cancers. The proposed mechanism involves the modulation of specific signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains, including some resistant to conventional antibiotics. The exact mechanism of action is under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated neuroprotective effects in vitro. Studies involving neuronal cell cultures have shown that it can protect against excitotoxicity induced by NMDA (N-Methyl-D-aspartate), suggesting potential applications in neurodegenerative diseases.

The biological activity of This compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation: It could interact with specific receptors that mediate cellular responses.

- Antioxidant Activity: The presence of methoxy groups may contribute to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various benzofuran derivatives, This compound was found to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 μM. The study concluded that further investigation into its structure-activity relationship is warranted.

Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against NMDA-induced neuronal damage. The results indicated that treatment with the compound at 100 μM significantly reduced neuronal death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Electronic Effects

The compound’s structural uniqueness lies in its 2-bromobenzamido and 2,4-dimethoxyphenyl substituents. Key comparisons with analogs include:

N-(4-Bromophenyl)furan-2-carboxamide (): Core: Furan vs. benzofuran. Substituents: A single 4-bromophenyl group vs. the target’s dual substituents (2-bromobenzamido and 2,4-dimethoxyphenyl). The bromine position (para vs. ortho) alters steric and electronic effects, with ortho substitution likely reducing rotational freedom .

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (): Functional Groups: An amino group at the 3-position vs. the target’s 2-bromobenzamido. Aromatic Substituents: 4-Methylphenyl (tolyl) vs. 2,4-dimethoxyphenyl. Methoxy groups improve solubility via hydrogen bonding, whereas methyl groups enhance lipophilicity .

(E)-N-(4-(Phenyldiazenyl)phenyl)benzofuran-2-carboxamide () :

- Azo Group : The phenyldiazenyl substituent introduces a planar, conjugated system, which may enhance UV absorption or redox activity. In contrast, the target’s methoxy and bromine substituents prioritize steric bulk and halogen bonding .

Pharmacological Implications

- The 2,4-dimethoxyphenyl group mitigates this via polar methoxy groups, balancing logP (~2.8–3.0) compared to analogs like the 4-methylphenyl derivative (logP ~3.2) .

- Receptor Binding: Bromine’s halogen bonding may improve affinity for targets like kinases or GPCRs, whereas methoxy groups could engage in hydrogen bonding with residues (e.g., in COX-2 or estrogen receptors). The amino group in ’s compound might favor interactions with acidic binding pockets .

Comparative Data Table

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., methoxy groups at 2,4-positions) and amide bond formation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for ) and detects trace impurities .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures >95% purity by identifying UV-active byproducts .

How do reaction conditions influence the yield of the final carboxamide product?

Q. Advanced

- Temperature Control : Elevated temperatures (>80°C) accelerate coupling but risk decomposition; microwave-assisted synthesis reduces time while maintaining yield .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve Buchwald-Hartwig amidation efficiency in aryl halide intermediates .

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the carboxamide group during synthesis .

What methodologies are recommended for evaluating this compound’s interaction with biological targets?

Q. Advanced

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (k/k) to enzymes/receptors .

- Cellular Assays : Dose-response curves in HEK293 cells transfected with target receptors (e.g., GPCRs) assess functional activity .

- Metabolic Stability Tests : Liver microsome incubations (human/rat) with LC-MS/MS analysis predict in vivo pharmacokinetics .

How can researchers address solubility challenges during in vitro testing?

Q. Basic

- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (e.g., PBS) to maintain compound stability .

- Lipid-Based Formulations : Encapsulation in liposomes or cyclodextrins enhances solubility for cell-based assays .

- pH Adjustment : Solubility in physiological pH (7.4) can be improved via salt formation (e.g., hydrochloride) .

What are the key considerations for designing analogs to improve metabolic stability?

Q. Advanced

- Metabolic Soft Spot Identification : LC-MS/MS metabolite profiling identifies vulnerable sites (e.g., methoxy demethylation) .

- Isosteric Replacements : Substitute labile groups (e.g., replacing methoxy with trifluoromethoxy) to block oxidative metabolism .

- Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance oral bioavailability .

How do electronic effects of substituents (e.g., bromine, methoxy) influence reactivity in follow-up derivatization?

Q. Advanced

- Bromine as a Directing Group : Bromine’s electron-withdrawing nature activates the benzamide ring for nucleophilic aromatic substitution (e.g., Suzuki coupling) .

- Methoxy Groups : Electron-donating methoxy substituents at 2,4-positions stabilize carboxamide resonance, reducing hydrolysis rates .

- Steric Effects : Ortho-substituents (e.g., 2-bromo) hinder access to reactive sites, necessitating bulky ligand catalysts for cross-coupling .

What computational tools are recommended for predicting this compound’s ADME properties?

Q. Advanced

- QSAR Models : Tools like Schrödinger’s QikProp predict logP, CNS permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : GROMACS simulations assess binding mode stability in target protein pockets .

- In Silico Metabolism : ADMET Predictor™ identifies potential Phase I/II metabolic pathways .

How can researchers validate target engagement in complex biological systems?

Q. Advanced

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) and click chemistry handles for pull-down assays .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding using western blotting .

- CRISPR-Cas9 Knockout Models : Compare compound activity in wild-type vs. target-knockout cell lines to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.